molecular formula C9H11ClN2 B1592919 9-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine CAS No. 886365-62-4

9-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine

Cat. No. B1592919
M. Wt: 182.65 g/mol
InChI Key: LHFVXYGUIKBUII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine is a chemical compound with the molecular formula C9H11ClN2 and a molecular weight of 182.65 . It is used for proteomics research .


Synthesis Analysis

The synthesis of benzodiazepines, including 9-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine, has been reported in several studies . The synthesis often involves the use of aminobenzophenones . The process of azepine formation by ring expansion reactions of five-membered heterocyclic systems (e.g., oxindoles) occurs by actions of aryne .


Molecular Structure Analysis

The molecular structure of 9-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine is represented by the formula C9H11ClN2 . The structure includes a benzodiazepine backbone, which is an essential pharmacophore in the pharmaceutical industry .


Physical And Chemical Properties Analysis

9-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine is a white to yellow solid . It has a molecular weight of 282.77 .

Safety And Hazards

The safety information for 9-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine indicates that it is for research use only and not intended for diagnostic or therapeutic use . The compound is associated with several hazard statements, including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

9-chloro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2/c10-8-3-1-2-7-6-11-4-5-12-9(7)8/h1-3,11-12H,4-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHFVXYGUIKBUII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C(CN1)C=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00649650
Record name 9-Chloro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00649650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine

CAS RN

886365-62-4
Record name 9-Chloro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00649650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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